Pyridinium dichromate

Catalog No.
S607351
CAS No.
20039-37-6
M.F
C10H12Cr2N2O7
M. Wt
376.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium dichromate

CAS Number

20039-37-6

Product Name

Pyridinium dichromate

IUPAC Name

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine

Molecular Formula

C10H12Cr2N2O7

Molecular Weight

376.2 g/mol

InChI

InChI=1S/2C5H5N.2Cr.2H2O.5O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2

InChI Key

LMYWWPCAXXPJFF-UHFFFAOYSA-P

SMILES

C1=CC=NC=C1.C1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O

Synonyms

Pyridine Compd. with Dichromic Acid; Dichromic Acid Compd. with Pyridine; Pyridine Compd. with Chromic Acid; Bis(pyridinium) Dichromate; Dipyridinium Dichromate; PDC

Canonical SMILES

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

Pyridinium Dichromate (Unii-Y7AV7ufn7K)

Pyridinium dichromate is a chemical compound with the formula [C5H5NH]2[Cr2O7][C_5H_5NH]_2[Cr_2O_7]. It is a pyridinium salt of dichromate, commonly referred to as the Cornforth reagent, named after the chemist Sir John Warcup Cornforth who introduced it in 1962. This compound appears as an orange crystalline solid and is recognized for its strong oxidizing properties, particularly in converting primary and secondary alcohols into aldehydes and ketones. Pyridinium dichromate is stable in air, non-hygroscopic, and has a nearly neutral pH, making it relatively easy to handle compared to other chromium-based reagents .

Pyridinium dichromate is a hazardous compound due to its oxidizing properties and chromium content.

  • Toxicity: Pyridinium dichromate is toxic upon ingestion, inhalation, or skin contact. Exposure can cause irritation, burns, and damage to internal organs like the lungs and kidneys []. Chronic exposure to chromium compounds has been linked to an increased risk of lung cancer [].
  • Flammability: Not flammable but can react vigorously with flammable materials.
  • Reactivity: Strong oxidizing agent, can react exothermically with reducing agents.

Pyridinium dichromate primarily functions as an oxidizing agent. Its reactions include:

  • Oxidation of Alcohols: It effectively converts primary alcohols to aldehydes and secondary alcohols to ketones at room temperature, especially in solvents like dichloromethane or dimethylformamide .
  • Rearrangement of Hydroxyl Groups: It can facilitate the rearrangement of allylic hydroxyl groups and the oxidation of carbon-boron bonds .
  • Formation of Enones: Pyridinium dichromate is also used in synthesizing enones through selective oxidation processes .

The reaction conditions, such as solvent choice and pH, significantly influence the reaction rate and product selectivity. For instance, higher concentrations of dimethylformamide can enhance oxidation rates .

Pyridinium dichromate exhibits notable biological activity, primarily due to its toxicity. It is classified as a skin sensitizer and can induce allergic reactions upon contact. Additionally, exposure to this compound may lead to respiratory issues such as asthma due to bronchoconstriction . Its carcinogenic potential is attributed to the presence of hexavalent chromium, which poses significant environmental risks if released in large quantities .

The synthesis of pyridinium dichromate typically involves the following steps:

  • Preparation of Chromium Trioxide Solution: Chromium trioxide is dissolved in water.
  • Addition of Pyridine: A concentrated solution of chromium trioxide is slowly added to pyridine while keeping the mixture cool (typically around -30°C) to prevent violent reactions.
  • Crystallization: The resulting solution is diluted with acetone at low temperatures, leading to the formation of orange crystals that are collected by filtration .

This method ensures a stable product that can be stored conveniently.

Pyridinium dichromate has various applications in organic chemistry:

  • Oxidation Reactions: It is primarily used for oxidizing alcohols to aldehydes and ketones.
  • Synthesis of Heterocycles: The compound plays a role in preparing various heterocyclic compounds.
  • Multicomponent Reactions: It is utilized in several multicomponent synthetic strategies due to its mild oxidizing properties .
  • Environmental Studies: Research involving the oxidation of prostaglandins has been conducted using this compound .

Studies have shown that pyridinium dichromate can interact with various substrates under specific conditions. For example, when combined with acetic acid, it enhances the efficiency of alcohol oxidation reactions. This interaction highlights its versatility in different chemical environments and its ability to influence reaction pathways significantly .

Pyridinium dichromate shares similarities with other chromium-based reagents but maintains unique characteristics that distinguish it from them. Below is a comparison table highlighting these compounds:

CompoundChemical FormulaPropertiesUnique Features
Pyridinium Dichromate[C5H5NH]2[Cr2O7][C_5H_5NH]_2[Cr_2O_7]Strong oxidizing agent; stable; non-hygroscopicLess acidic than pyridinium chlorochromate
Pyridinium Chlorochromate[C5H5NH][CrO3Cl][C_5H_5NH][CrO_3Cl]Strong oxidizing agent; more acidicMore suitable for acid-sensitive substrates
Collins ReagentCrO32PyCrO_3\cdot 2PyMild oxidizing agent; used in selective oxidationsUsed primarily in specific organic transformations
Sarett's ReagentCrO32C5H5NCrO_3\cdot 2C_5H_5NOxidizing agent; similar synthesis methodDifferent reactivity profile compared to PDC

Pyridinium dichromate stands out due to its milder acidity and broader applicability in various organic transformations, making it a preferred choice for many chemists despite the toxicity associated with chromium compounds.

UNII

Y7AV7UFN7K

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (33.33%): Flammable solid [Danger Flammable solids];
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

20039-37-6

Dates

Modify: 2023-08-15

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